This compound belongs to the larger class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. The presence of the bromine atom at the 6-position and an amino group at the 2-position enhances its reactivity and biological profile .
The synthesis of 2-amino-6-bromoquinazolin-4-ol can be achieved through various methods, typically involving condensation reactions or substitutions on existing quinazolinone frameworks.
The typical yield for this synthesis can range from 60% to 80%, depending on the specific conditions employed, such as temperature, time, and the ratio of reactants used.
The molecular structure of 2-amino-6-bromoquinazolin-4-ol features a fused bicyclic system characteristic of quinazolines.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure:
2-Amino-6-bromoquinazolin-4-ol can partake in several chemical reactions due to its functional groups:
These reactions are significant in synthesizing more complex pharmacologically active compounds.
The mechanism of action of 2-amino-6-bromoquinazolin-4-ol is primarily linked to its interaction with specific biological targets:
Studies indicate that derivatives of quinazoline compounds exhibit multi-targeted effects on cancer cells by disrupting key signaling pathways like Aurora A kinase .
The physical properties of 2-amino-6-bromoquinazolin-4-ol include:
The compound exhibits:
2-Amino-6-bromoquinazolin-4-ol has several promising applications:
The ongoing research into this compound emphasizes its potential as a versatile building block in drug discovery and development .
2-Amino-6-bromoquinazolin-4-ol (CAS: 130148-53-7) is a brominated heterocyclic compound belonging to the quinazolinone family. Its systematic IUPAC name is 2-amino-6-bromo-4-quinazolinol, unambiguously defining the positions of its substituents on the fused bicyclic scaffold. The molecular formula is C₈H₆BrN₃O, with a molecular weight of 240.06 g/mol [5] [6]. The core structure consists of a benzene ring fused with a pyrimidine ring, featuring:
This arrangement creates a donor-acceptor system where the electron-donating amino group and electron-withdrawing bromine influence the molecule’s electronic distribution. The InChIKey BDPCBRSHZVHPKX-UHFFFAOYSA-N
provides a unique digital identifier for this specific stereoelectronic configuration [5]. Commercially available samples typically have a purity of ≥95%, with handling requiring storage under inert atmosphere at room temperature to prevent decomposition [2] [6].
Table 1: Molecular Descriptors of 2-Amino-6-bromoquinazolin-4-ol
Property | Value |
---|---|
IUPAC Name | 2-amino-6-bromo-4-quinazolinol |
CAS Registry Number | 130148-53-7 |
Molecular Formula | C₈H₆BrN₃O |
Molecular Weight | 240.06 g/mol |
InChIKey | BDPCBRSHZVHPKX-UHFFFAOYSA-N |
Typical Purity | ≥95% |
Storage Conditions | Inert atmosphere, room temperature |
While experimental spectral data for 2-amino-6-bromoquinazolin-4-ol is limited in the literature, its structural analogs and core functional groups allow for predictable spectroscopic signatures:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.8–8.0 (s, 1H) | H5 (quinazoline ring) |
δ 7.4–7.7 (d, 1H), δ 7.5–7.6 (d, 1H) | H7/H8 (coupled aromatics) | |
δ 5.5 (br s, 2H, D₂O-exchangeable) | -NH₂ | |
¹³C NMR | δ 160–165 | C4 (carbonyl-like) |
δ 130–135 | C6 (Br-substituted) | |
IR | 3150–3400 cm⁻¹ (broad) | ν(O-H), ν(N-H) |
1660–1700 cm⁻¹ | ν(C=O/C=N) | |
MS | 240/242 (1:1) | [M]⁺ (⁷⁹Br/⁸¹Br) |
161/163 | [M-Br+H]⁺ |
No single-crystal X-ray diffraction (SXRD) data for 2-amino-6-bromoquinazolin-4-ol has been reported to date [5] [7]. Nevertheless, its solid-state properties can be inferred from related quinazolinones:
2-Amino-6-bromoquinazolin-4-ol exhibits moderate thermal stability, with decomposition occurring above 250°C based on analogs like 2-amino-7-bromoquinazolin-4(3H)-one [4] [10]. Key physicochemical properties include:
2-Amino-6-bromoquinazolin-4-ol exhibits prototropic tautomerism, with the 4-hydroxy form (quinazolinol) and 4-oxo form (quinazolinone) coexisting in solution:
Electronic properties are influenced by the bromine substituent:
Table 3: Tautomeric and Electronic Properties of Brominated Quinazolin-4-ol Derivatives
Property | 2-Amino-6-bromo | 2-Amino-5-bromo [10] | 2-Amino-7-bromo [4] |
---|---|---|---|
Tautomeric Preference | 4-oxo in polar solvents | 4-oxo dominant | 4-oxo dominant |
Br Position Impact | Meta to pyrimidine N | Para to pyrimidine N | Meta to pyrimidine N |
Predicted HOMO (eV) | -6.7 to -7.0 | -6.5 to -6.8 | -6.8 to -7.1 |
Predicted LUMO (eV) | -2.1 to -2.4 | -2.0 to -2.3 | -2.2 to -2.5 |
Conjugation Pathway | Cross-ring CT | Linear CT | Cross-ring CT |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7